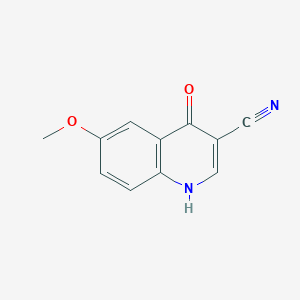
4-Hydroxy-6-methoxyquinoline-3-carbonitrile
説明
4-Hydroxy-6-methoxyquinoline-3-carbonitrile is a compound with potential applications in various fields due to its unique chemical structure. The interest in this compound stems from its fluorescent properties and its utility in chemical syntheses, especially as a precursor for green fluorescent dyes and as an intermediate in the synthesis of biologically active molecules.
Synthesis Analysis
The synthesis of derivatives related to 4-Hydroxy-6-methoxyquinoline-3-carbonitrile involves multiple steps, starting from arylmalonates or 4-methoxyaniline. A notable method includes ring closure reactions and the use of toluenesulfinates as catalysts to achieve the desired quinolone derivatives with fluorescent properties (Enoua et al., 2012). This synthesis route emphasizes the versatility and reactivity of the compound's structure in facilitating complex chemical transformations.
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile and its derivatives plays a crucial role in their chemical and physical properties. The presence of functional groups such as hydroxy, methoxy, and carbonitrile contributes to the compound's reactivity and interaction with other molecules. The structural analyses typically involve spectroscopic methods, including NMR and mass spectrometry, to confirm the compound's configuration and identify its potential for further functionalization.
Chemical Reactions and Properties
Chemical transformations of 4-Hydroxy-6-methoxyquinoline-3-carbonitrile derivatives are diverse. For instance, these compounds can undergo reactions with various reagents, leading to the formation of novel heterocyclic systems. Their reactivity towards nucleophilic reagents has been explored, yielding unexpected products that expand the utility of these quinolines in synthesizing complex molecules (Ibrahim & El-Gohary, 2016).
Physical Properties Analysis
The physical properties, such as solubility, fluorescence, and stability, are influenced by the compound's molecular structure. For example, the green fluorescent dyes derived from 4-Hydroxy-6-methoxyquinoline-3-carbonitrile exhibit solvent and pH independence, highlighting their potential in various analytical and biological applications.
Chemical Properties Analysis
The chemical properties, particularly the compound's reactivity towards different reagents and conditions, illustrate its versatility. The synthesis and antimicrobial evaluation of new derivatives have shown moderate activities against a range of organisms, suggesting its potential in medicinal chemistry (Hagrs et al., 2015).
科学的研究の応用
I also found a related compound, 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid, with the CAS Number: 28027-16-9 . This compound is used in early discovery research .
Another related compound, 6-Methoxyquinoline, has been used as a fluorescent zinc and chlorine sensor, and in the synthesis of 5-Amino-2-aroylquinolines, potent tubulin polymerization inhibitors . It has also been used in the creation of 3-Fluoro-6-methoxyquinoline derivatives, which are inhibitors of bacterial DNA gyrase and topoisomerase .
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid : This compound is used in early discovery research .
- 6-Methoxyquinoline : This compound has been used as a fluorescent zinc and chlorine sensor, in the synthesis of 5-Amino-2-aroylquinolines (potent tubulin polymerization inhibitors), and in the creation of 3-Fluoro-6-methoxyquinoline derivatives (inhibitors of bacterial DNA gyrase and topoisomerase) .
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid : This compound is used in early discovery research .
- 6-Methoxyquinoline : This compound has been used as a fluorescent zinc and chlorine sensor, in the synthesis of 5-Amino-2-aroylquinolines (potent tubulin polymerization inhibitors), and in the creation of 3-Fluoro-6-methoxyquinoline derivatives (inhibitors of bacterial DNA gyrase and topoisomerase) .
Safety And Hazards
特性
IUPAC Name |
6-methoxy-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-8-2-3-10-9(4-8)11(14)7(5-12)6-13-10/h2-4,6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDUOKQHVNMOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30320925 | |
| Record name | 6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methoxyquinoline-3-carbonitrile | |
CAS RN |
13669-61-9 | |
| Record name | 4-Hydroxy-6-methoxy-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 366401 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13669-61-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



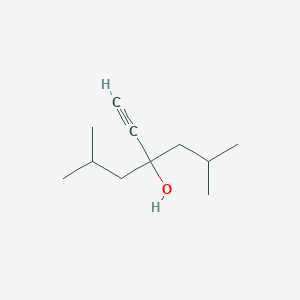
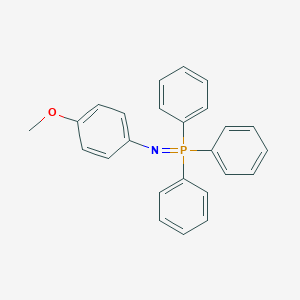
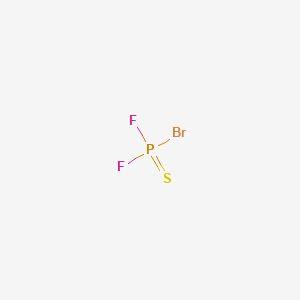
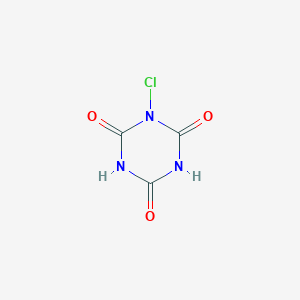
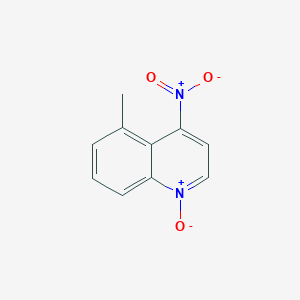
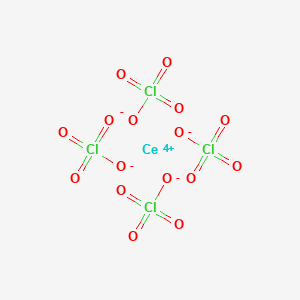
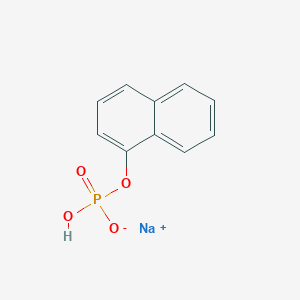
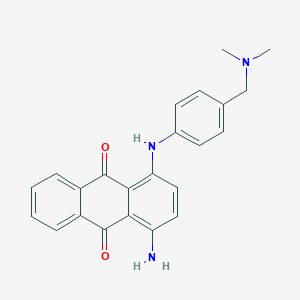

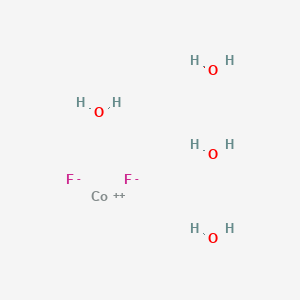

![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
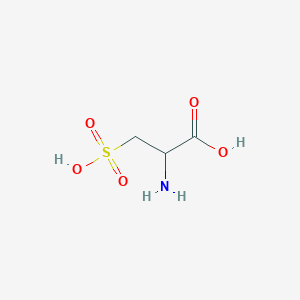
![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)